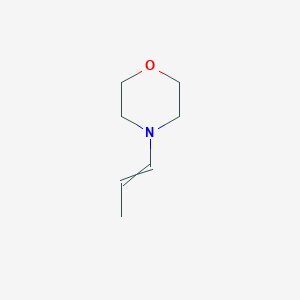










|
REACTION_CXSMILES
|
N1CCOCC1.C(=O)([O-])[O-].[K+].[K+].C(=O)CC.[CH2:17]([N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1)[CH:18]=[CH2:19]>CS(C)=O>[O:23]1[CH2:24][CH2:25][N:20]([CH:17]=[CH:18][CH3:19])[CH2:21][CH2:22]1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
191.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
138.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N1CCOCC1
|
|
Name
|
d6
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500 ml 4-neck flask was equipped with a stirrer
|
|
Type
|
ADDITION
|
|
Details
|
thermometer, addition funnel and condenser
|
|
Type
|
CUSTOM
|
|
Details
|
to rise to 25° to 27° C.
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
|
Type
|
WASH
|
|
Details
|
the filter cake washed with four 15 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
The fitrate was heated under vacuum while morpholine
|
|
Type
|
CUSTOM
|
|
Details
|
This treatment was carried out at an oil bath
|
|
Type
|
CUSTOM
|
|
Details
|
temperature of 85° to 112° C.
|
|
Type
|
CUSTOM
|
|
Details
|
a pot temperature of 70° to 90° C.
|
|
Type
|
CUSTOM
|
|
Details
|
a vapor temperature of 41° to 58° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a residue
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |